1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-
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Overview
Description
“1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . This compound is usually in solid form .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The synthesis involves targeting FGFRs (Fibroblast Growth Factor Receptors), which play an essential role in various types of tumors . Therefore, these derivatives have potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of “1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-” includes a pyrrolo[3,2-b]pyridine core with a methanol group attached to the 6-position . The SMILES string for this compound is OCc1cnc2cc[nH]c2c1 .
Chemical Reactions Analysis
While specific chemical reactions involving “1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-” are not detailed in the available resources, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for their potent activities against FGFR1, 2, and 3 .
Physical and Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 .
Scientific Research Applications
Novel Synthesis and Oxidation Properties
Research on derivatives of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- has revealed innovative pathways for synthesis and unique oxidation properties. For instance, novel derivatives have been synthesized through alkylation and condensation reactions, exhibiting unique aromatic properties and showing potential as oxidizing agents under specific conditions such as aerobic and photoirradiation conditions, suggesting their application in chemical synthesis and oxidation processes (Mitsumoto & Nitta, 2004).
Methanol Dehydrogenase Studies
Studies on methanol dehydrogenase, an enzyme catalyzing the oxidation of methanol, have highlighted the importance of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- related compounds in understanding the enzymatic processes involved in methanol oxidation. Research detailing the active site structure of calcium-containing quinoprotein methanol dehydrogenase has provided insights into the enzyme's mechanism, potentially paving the way for bioengineering and biotechnological applications (White et al., 1993).
Catalytic Hydrogenation and Molecular Structures
The catalytic hydrogenation of related compounds has been explored, revealing mechanisms that can convert specific derivatives into valuable chemical structures, such as 1,4-amino alcohols. Such research contributes to the development of new synthetic pathways and the creation of compounds with potential pharmaceutical applications (Sukhorukov et al., 2008).
Coordination Polymers and Luminescence
The creation of luminescent Zn and Cd coordination polymers using derivatives of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- has been documented. Such materials have applications in the development of new luminescent materials for sensing, imaging, and light-emitting devices (Jiang et al., 2004).
Ligand Dehydrogenation and Chirality
The process of ligand dehydrogenation in complexes involving 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- derivatives has been explored, revealing the synthesis, structure, and chirality of novel cations. This research has implications for the development of chiral materials and catalysts in synthetic chemistry (Cabort et al., 2002).
Future Directions
The future directions for “1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-” could involve further exploration of its potential as a FGFR inhibitor . This could include optimization of the compound for increased potency and selectivity, as well as further studies to understand its mechanism of action and potential applications in cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s noted that one of the derivatives of this compound, referred to as 4h, has a low molecular weight , which could potentially influence its ADME properties and bioavailability.
Result of Action
In vitro, the derivative compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The effectiveness of fgfr inhibitors can be influenced by the extent of fgfr expression in different tissue types .
Biochemical Analysis
Biochemical Properties
1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- has been found to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . The interaction between 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- and FGFRs can lead to the inhibition of these receptors, thereby affecting the downstream signaling pathways .
Cellular Effects
In cellular studies, 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s ability to inhibit FGFR signaling, which plays a crucial role in cell proliferation, migration, and survival .
Molecular Mechanism
The molecular mechanism of action of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- involves its interaction with FGFRs . Upon binding to FGFRs, the compound inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors . This inhibition disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits significant inhibitory effects on 4T1 cell migration and invasion after 24 hours of treatment .
Metabolic Pathways
Given its inhibitory effects on FGFRs, it may influence pathways regulated by these receptors, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h3-4,9,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHBWDDAXXGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194869-43-6 |
Source
|
Record name | {1H,2H,3H-pyrrolo[3,2-b]pyridin-6-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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